BAY-826 is classified as a pharmaceutical compound developed by Bayer AG, specifically designed for research and potential therapeutic use in oncology. It falls under the category of receptor tyrosine kinase inhibitors, which are increasingly recognized for their roles in cancer treatment due to their ability to interfere with tumor blood vessel formation .
The synthesis of BAY-826 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions. While specific synthetic routes for BAY-826 are proprietary, general approaches for synthesizing similar compounds often include:
The synthesis is monitored using thin-layer chromatography (TLC) and characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
BAY-826's molecular structure is characterized by its specific arrangement of atoms that confer its biological activity. Although the precise structural formula is proprietary, it typically includes:
The molecular weight, melting point, and other physical constants are determined through standard analytical methods, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
BAY-826 primarily acts through inhibition of TIE-2 phosphorylation, which can be assessed through various biochemical assays. The compound's efficacy is evaluated in vitro using cell lines expressing TIE-2 and in vivo using murine models of glioblastoma. Key reactions involve:
BAY-826 exerts its therapeutic effects primarily through the inhibition of TIE-2 signaling pathways. The mechanism can be summarized as follows:
While specific data for BAY-826 may not be publicly available due to proprietary restrictions, typical properties for compounds in this class include:
Characterization techniques such as infrared spectroscopy (IR), NMR spectroscopy, and mass spectrometry are employed to confirm these properties .
BAY-826 has significant potential applications in cancer research, particularly in the context of glioblastoma treatment. Its ability to inhibit TIE-2 makes it a valuable tool for studying angiogenesis-related pathways and developing combination therapies aimed at improving patient outcomes in highly vascularized tumors . Additionally, it serves as a chemical probe for academic research into new therapeutic targets within angiogenic signaling pathways.
BAY-826 emerged from targeted drug discovery efforts to address limitations of anti-VEGF therapies in oncology. Developed as a novel, orally available small-molecule inhibitor, it specifically targets the Tie2 (TEK) receptor tyrosine kinase, a key regulator of vascular remodeling and tumor angiogenesis. Its discovery was motivated by the need to overcome resistance mechanisms associated with VEGF pathway inhibition in highly vascularized tumors like glioblastoma, where VEGF blockade often leads to tumor recurrence and aggressive phenotypic evolution [1] [6].
Preclinical characterization revealed BAY-826’s efficacy in in vivo syngeneic murine glioma models (SMA-497, SMA-540, SMA-560). In SMA-560 gliomas, BAY-826 monotherapy significantly prolonged survival and demonstrated synergistic effects with irradiation. Mechanistically, it suppressed Angiopoietin-1- or sodium orthovanadate-induced Tie2 phosphorylation in glioma cells and murine lung tissues at doses of 25–100 mg/kg (oral gavage), confirming target engagement [1] [6]. Its therapeutic profile distinguished it from earlier Tie2 inhibitors due to its high potency and selectivity.
Table 1: Key Preclinical Efficacy Data for BAY-826
Tumor Model | Treatment | Key Findings | Reference |
---|---|---|---|
SMA-560 glioma | BAY-826 monotherapy | Significant survival benefit; reduced vessel density | [1] |
SMA-560 glioma | BAY-826 + irradiation | Synergistic survival prolongation; increased leukocyte infiltration | [1] |
SMA-497 glioma | BAY-826 monotherapy | Trend toward prolonged survival; no synergy with irradiation | [1] |
BAY-826 (Chemical Name: [3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur) is a low-molecular-weight compound (558.53 g/mol) with the molecular formula C₂₆H₁₉F₅N₆OS [3] [6]. Its core structure features a pyrazole-linked imidazopyrazol scaffold critical for high-affinity binding to Tie2’s ATP pocket. The pentafluorosulfur group enhances cellular permeability and target specificity [2].
Biochemically, BAY-826 exhibits a dissociation constant (Kd) of 0.9–1.6 nM against Tie2 in kinase binding assays (KINOMEscan) and half-maximal effective concentration (EC₅₀) of 1.3 nM for inhibiting Tie2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) [2] [3] [6]. Among 456 kinases screened, it binds with high affinity to only four: Tie2 (Kd = 0.9 nM), Tie1 (Kd = 0.9 nM), DDR1 (Kd = 0.4 nM), and DDR2 (Kd = 1.3 nM). The closest off-targets (STK10, EPHG6, LYN) exhibit Kd values >4.5 µM, confirming exceptional selectivity over VEGFR, FGFR, and PDGFR [2] [6]. Solubility profiles indicate stability in DMSO (100 mg/mL) and ethanol (100 mg/mL), supporting its utility in experimental models [3].
Table 2: Biochemical and Pharmacological Profile of BAY-826
Property | Value | Assay System |
---|---|---|
Molecular Weight | 558.53 g/mol | CAS: 1448316-08-2 |
Tie2 Kd | 0.9–1.6 nM | KINOMEscan |
Cellular EC₅₀ (Tie2) | 1.3 nM | HUVEC autophosphorylation |
Selectivity (Off-targets) | Tie1, DDR1, DDR2 (Kd <1.3 nM) | Kinome-wide screening |
Solubility | 100 mM in DMSO/ethanol | Solvent stability testing |
The Angiopoietin/Tie2 axis regulates vascular stability, inflammation, and tumor immune evasion. Angiopoietin-1 (Ang1) stabilizes vessels via Tie2 activation, while Angiopoietin-2 (Ang2) antagonizes Tie2 in pathological angiogenesis [5] [10]. In glioblastoma and venous malformations (VMs), hyperactivation of this pathway—driven by PIK3CA or TEK mutations—induces aberrant vessel growth and immunosuppression [1] [5]. BAY-826’s significance lies in disrupting this axis at three levels:
Table 3: Therapeutic Applications of Tie2 Inhibition in Cancer Pathobiology
Pathological Context | Mechanism of Tie2 Dysregulation | BAY-826’s Impact |
---|---|---|
Glioblastoma recurrence | VEGF resistance; Ang2 overexpression | Synergy with irradiation; immune cell recruitment |
PIK3CA-driven venous malformations | PI3K-FOXO1-ANGPT2 feedback loop | Disruption of autocrine/paracrine signaling |
Vessel co-option (CRCLM) | Ang1-induced ARP2/3 expression | Sensitization to T-cell attack via ICAM-1 upregulation |
BAY-826 exemplifies the translational potential of precision-targeted Tie2 inhibitors in diverse vascular-dependent malignancies. Its chemical and functional specificity positions it as both a therapeutic candidate and a probe for dissecting Tie2 signaling in tumor microenvironments [2] [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7